METHYL 3-(TRIMETHYLSILYL)PROPIOLATE
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-trimethylsilylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHAMBKHIDZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340005 | |
| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42201-71-8 | |
| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Research Compound in Organic Synthesis
The importance of methyl 3-(trimethylsilyl)propiolate in academic research lies in its role as a key intermediate for synthesizing a variety of organic compounds. google.com The trimethylsilyl (B98337) group provides a level of stability and control during chemical reactions, which can be selectively removed when needed. This feature makes it an invaluable tool for chemists seeking to construct intricate molecular architectures.
One notable application is its use in the synthesis of 3-trimethylsilylpropynamides, which are formed by reacting this compound with amines. researchgate.netmdpi.com These amides have been investigated for their potential biological activities. researchgate.net Furthermore, the compound is a precursor to 3-(trimethylsilyl)propynoic acid, another important reagent in organic synthesis. sigmaaldrich.com
The reactivity of the carbon-carbon triple bond in this compound allows it to participate in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. nih.govmdpi.comrsc.org These reactions are fundamental in the synthesis of many natural products and medicinally relevant compounds.
General Utility As a Versatile Synthetic Intermediate and Building Block
Preparation from Methyl Propiolate and Chlorotrimethylsilane (B32843)
The reaction proceeds by the deprotonation of methyl propiolate by an organic base to form a reactive acetylide anion. This anion then attacks the silicon atom of chlorotrimethylsilane, displacing the chloride ion and forming the desired carbon-silicon bond. The selection of base and solvent is crucial for the efficiency of this process.
Role of Organic Bases and Solvents
The choice of an appropriate base and solvent system is paramount in the synthesis of this compound to ensure high yield and purity.
Organic Bases: A common and effective base for this transformation is triethylamine (B128534) (Et₃N). google.com Triethylamine serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between the acetylide and chlorotrimethylsilane. The use of an amine base like triethylamine is advantageous as it is strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions with the ester functionality.
Solvents: The reaction is typically conducted in an inert, dry solvent. Benzene (B151609) has been shown to be a particularly effective solvent for this reaction. google.com The use of dry benzene is critical as the presence of water would lead to the hydrolysis of chlorotrimethylsilane and the acetylide intermediate, significantly reducing the yield of the desired product. Other aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) can also be used in silylation reactions, with the choice often depending on the specific substrates and reaction conditions.
The combination of triethylamine as the base and dry benzene as the solvent provides a reliable one-step method for the preparation of this compound from methyl propiolate and chlorotrimethylsilane. google.com
Optimization of Reaction Conditions for Yield and Purity
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is necessary. Key parameters to consider include stoichiometry, temperature, and the rate of addition of reagents.
Stoichiometry: For optimal results, approximately equimolar amounts of methyl propiolate, chlorotrimethylsilane, and triethylamine are typically used. google.com Using a slight excess of one reagent is generally not detrimental to the reaction's outcome but employing equimolar quantities is the most efficient approach.
Temperature and Reagent Addition: The reaction is exothermic. It is advantageous to combine the methyl propiolate, chlorotrimethylsilane, and benzene first and then add the triethylamine dropwise. google.com Maintaining the reaction temperature at around 60°C during the addition of triethylamine has been found to produce the best results. google.com A slow, controlled addition of the base helps to manage the heat generated and prevents potential side reactions, thus enhancing the purity of the final product. Following the complete addition of triethylamine, a brief period of stirring at the same temperature ensures the reaction goes to completion.
A representative experimental procedure involves heating a mixture of chlorotrimethylsilane, methyl propiolate, and dry benzene to approximately 40°C. A solution of triethylamine in dry benzene is then added slowly. The temperature of the reaction mixture typically rises to and is maintained at 60°C during the addition. After the addition is complete, the mixture is stirred for an additional period at this temperature before workup. google.com
| Parameter | Optimized Condition | Rationale |
| Reactant Ratio | Equimolar (Methyl Propiolate:Chlorotrimethylsilane:Triethylamine) | Ensures efficient use of reagents. google.com |
| Solvent | Dry Benzene | Provides an inert medium and prevents hydrolysis of reagents. google.com |
| Base | Triethylamine | Effectively neutralizes HCl byproduct without causing side reactions. google.com |
| Temperature | Maintained at ~60°C during base addition | Controls the exothermic reaction and promotes product formation. google.com |
| Reagent Addition | Slow, dropwise addition of triethylamine | Manages exothermicity and improves purity. google.com |
Silylanization Procedures in Multi-Step Synthesis
The trimethylsilyl (B98337) group in this compound serves as a versatile protecting group for the terminal alkyne. This allows for selective reactions at other parts of the molecule. The silyl (B83357) group can be readily removed under specific conditions, a process known as desilylation, to regenerate the terminal alkyne for further transformations.
This compound is a key intermediate in the synthesis of various compounds. For instance, it is used in the preparation of sodium 3-trimethylsilylpropionate-2,2,3,3-d₄, a water-soluble standard for proton nuclear magnetic resonance (¹H-NMR), and 3-trimethylsilylpropionic acid, which acts as an emulsifying agent. google.com The synthesis of these compounds from this compound involves the reduction of the alkyne's triple bond, followed by saponification of the ester. google.com
In other multi-step synthetic sequences, related compounds like 3-(trimethylsilyl)propargyl carboxylates are used in one-pot reactions with ketones to form 2-methylfurans. This process involves an initial alkylation, followed by a cyclization and a crucial desilylation step to yield the final furan (B31954) product. Similarly, reactions involving 3-trimethylsilyl-2-propynamides often begin with a desilylation step to unmask the terminal alkyne, which then undergoes further reactions.
Reactivity and Mechanistic Investigations of Methyl 3 Trimethylsilyl Propiolate
Cycloaddition Reactions
Cycloaddition reactions involving methyl 3-(trimethylsilyl)propiolate provide efficient routes to a variety of five-membered heterocyclic systems. These reactions are prized for their atom economy and ability to generate molecular complexity in a single step.
[3+2] Cycloadditions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent reaction class for this compound. It involves the reaction of a 1,3-dipole with the alkyne (the dipolarophile) to form a five-membered ring. This methodology has been successfully applied to the synthesis of important heterocyclic structures such as thiophenes and triazoles.
A notable application of this compound in [3+2] cycloadditions is the synthesis of 2-(substituted-silyl)thiophene-3-carboxylates. researchgate.netresearchgate.net These thiophene (B33073) derivatives are valuable intermediates in the preparation of biologically active compounds, including those with potential applications in agriculture and pharmaceuticals. researchgate.net The reaction utilizes α-mercapto ketones as the three-atom component, which react with this compound to afford the desired thiophene core. researchgate.netresearchgate.net
This synthetic strategy offers a direct and efficient pathway to functionalized thiophenes, which are key structural motifs in many natural products and organic materials. researchgate.net The presence of the silyl (B83357) group on the thiophene ring provides a handle for further chemical modifications, such as cross-coupling reactions. researchgate.net
The cycloaddition reaction between α-mercapto ketones and this compound is effectively catalyzed by alkali metal alkoxides, with potassium tert-butoxide (KOt-Bu) being a particularly efficient and environmentally benign choice. researchgate.netresearchgate.net The use of a catalytic amount of potassium tert-butoxide promotes the reaction smoothly, leading to the formation of 2-(substituted-silyl)thiophene-3-carboxylates in moderate to good yields. researchgate.netresearchgate.net
The catalytic nature of this process is a key advantage, minimizing waste and simplifying purification procedures. researchgate.net Research has shown that the reaction proceeds efficiently at room temperature, highlighting the mild conditions facilitated by the use of potassium tert-butoxide. researchgate.net The choice of solvent can also play a role, with polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidinone (NMP) often being employed in base-catalyzed reactions. organic-chemistry.org
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Toluene | 25 | 12 | Trace |
| 2 | KOBu-t (0.1 equiv) | Toluene | 25 | 3 | 85 |
| 3 | NaOBu-t (0.1 equiv) | Toluene | 25 | 5 | 78 |
| 4 | KOMe (0.1 equiv) | Toluene | 25 | 6 | 72 |
The proposed mechanism for the potassium tert-butoxide-catalyzed synthesis of 2-(substituted-silyl)thiophene-3-carboxylates from α-mercapto ketones and this compound involves a series of well-defined steps. researchgate.net The reaction is initiated by the deprotonation of the thiol group of the α-mercapto ketone by potassium tert-butoxide, generating a thiolate anion. This nucleophilic thiolate then adds to the electron-deficient β-carbon of the this compound in a Michael-type addition.
The resulting intermediate undergoes an intramolecular cyclization, where the enolate attacks the carbonyl carbon of the original ketone moiety. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiophene ring. The trimethylsilyl (B98337) group directs the regioselectivity of the initial Michael addition and remains on the C2 position of the final thiophene product. This proposed mechanism is supported by the observed products and is consistent with established reactivity patterns in organic chemistry. researchgate.net
This compound readily participates in [3+2] cycloaddition reactions with organic azides to produce 1,2,3-triazoles. arkat-usa.orgnih.gov This reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, is a highly reliable and versatile method for synthesizing this important class of heterocycles. arkat-usa.orgnih.gov 1,2,3-Triazoles are known for their wide range of applications, including their use as pharmaceuticals, agrochemicals, and materials. arkat-usa.orgacs.org
The reaction typically proceeds by heating the azide (B81097) and the alkyne together, often in a suitable solvent. nih.gov The presence of the trimethylsilyl group on the alkyne can influence the reaction's regioselectivity and provides a synthetic handle for further functionalization of the resulting triazole ring. nih.gov
The cycloaddition of azides to unsymmetrical alkynes like this compound can theoretically lead to two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. arkat-usa.orgnih.gov In the absence of a catalyst, the thermal cycloaddition often yields a mixture of both regioisomers. nih.govresearchgate.net The regiochemical outcome is influenced by a combination of steric and electronic factors of both the azide and the alkyne. arkat-usa.orgnih.gov
For instance, the reaction of aryl azides with methyl propiolate has been shown to produce mixtures of the 4- and 5-regioisomers. arkat-usa.org The electronic nature of the substituents on the aryl azide can have a subtle effect on the regioselectivity. arkat-usa.org In the case of this compound, the bulky trimethylsilyl group can sterically hinder the approach of the azide to the adjacent carbon, potentially favoring the formation of the regioisomer where the azide's N1 atom bonds to the carbon bearing the ester group. However, the precise regioselectivity can be highly dependent on the specific azide used and the reaction conditions. nih.gov It is worth noting that copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are renowned for their high regioselectivity, almost exclusively affording the 1,4-disubstituted triazole. researchgate.netnih.gov
| Entry | Alkyne | Conditions | Ratio of Regioisomers (1,4:1,5) |
|---|---|---|---|
| 1 | Methyl propiolate | Thermal | Mixture |
| 2 | This compound | Thermal | Dependent on azide |
| 3 | Phenylacetylene | Cu(I) catalyzed | >95:5 |
Polar Radical Crossover Cycloaddition (PRCC) for γ-Butyrolactone Synthesis (Referencing 3-(trimethylsilyl)propiolic acid)
A notable application of compounds structurally related to this compound is in the synthesis of γ-butyrolactones via a Polar Radical Crossover Cycloaddition (PRCC) mechanism. nih.govnih.gov Specifically, research has demonstrated the efficacy of 3-(trimethylsilyl)propiolic acid in this capacity. nih.gov This reaction provides a direct catalytic route to γ-butyrolactones from simple alkene and unsaturated acid starting materials. nih.govresearchgate.net
The process is typically facilitated by a catalytic system comprising the Fukuzumi acridinium (B8443388) photooxidant and a substoichiometric amount of a redox-active cocatalyst. researchgate.netrsc.org The proposed mechanism commences with a single-electron oxidation of an electron-rich alkene, such as a styrene (B11656) or a trisubstituted aliphatic alkene, by the photoexcited acridinium catalyst. nih.govresearchgate.net This step generates an electrophilic alkene cation radical. nih.gov
Subsequently, the carboxylic acid, in this case, 3-(trimethylsilyl)propiolic acid, acts as a nucleophile, adding to the alkene cation radical. nih.gov This addition results in the formation of a radical intermediate which is poised for a 5-exo-trig radical cyclization. nih.gov Following the cyclization, a hydrogen atom transfer to the newly formed carbon-centered radical furnishes the desired γ-butyrolactone product. nih.gov
In a reaction between 3-(trimethylsilyl)propiolic acid and 2-methyl-2-butene (B146552), the corresponding γ-butyrolactone was produced in an excellent 85% yield as a 1.3:1 mixture of E/Z isomers. nih.gov Interestingly, when 2-methyl-2-butene was used, only the Z-isomer was observed, which may be attributed to the vinyl radical intermediate equilibrating to minimize nonbonding interactions between the gem-dimethyl group and the bulky trimethylsilyl group. researchgate.net This methodology has been successfully applied to the diastereoselective total synthesis of natural products like methylenolactocin (B1220160) and protolichesterinic acid. nih.govresearchgate.net
Other Cycloaddition Pathways and Their Substrate Scope
Beyond the PRCC mechanism, the structural motif of this compound is amenable to other cycloaddition pathways, particularly [3+2] cycloadditions. For instance, pyridazinium ylides have been shown to react with methyl propiolate in a completely regioselective [3+2] cycloaddition to yield a single pyrrolopyridazine regioisomer. google.com These reactions can be performed under both conventional heating and microwave irradiation, with the latter often providing higher yields. google.com
The substrate scope for such cycloadditions is broad. Pyridazinium and phthalazinium ylides bearing a dihydroxyacetophenone skeleton also undergo completely regioselective [3+2] cycloaddition with methyl propiolate, affording fused pyrrolo-diazine structures. google.com The reactivity of silylated compounds in cycloadditions is further highlighted in studies involving E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides, where theoretical calculations have been used to explore the regioselectivity and molecular mechanism of the [3+2] cycloaddition. bldpharm.com
Furthermore, trimethylsilyldiazoalkanes, which share the trimethylsilyl group, participate in [3+2] cycloaddition reactions with alkene derivatives to generate functionalized pyrazolines. rsc.org The presence of the silicon atom alters the reactivity of the diazoalkane to favor a polar, one-step zw-type (zwitterionic-type) cycloaddition mechanism. rsc.org These examples underscore the versatility of the propiolate and silyl functionalities in participating in various cycloaddition reactions, suggesting that this compound would be a reactive partner in similar transformations.
Hydrosilylation Reactions
The hydrosilylation of propiolate esters, including methyl propiolate, with tris(trimethylsilyl)silane (B43935) has been investigated, revealing a dependency of the reaction's regioselectivity on the presence and nature of Lewis acid catalysts. researchgate.netthermofisher.com This reaction serves as an effective method for carbon-silicon bond formation. researchgate.net
Regioselectivity Patterns (e.g., Beta-Silicon-Substituted vs. Alpha-Silicon-Substituted Alkenes)
A distinct pattern of regioselectivity is observed in the hydrosilylation of methyl propiolate. thermofisher.com When the reaction is carried out with tris(trimethylsilyl)silane in the absence of a Lewis acid, it exclusively yields the β-silicon-substituted (Z)-alkene. This outcome, where the silicon adds to the carbon atom beta to the ester group, is considered the anti-Markovnikov product. The same β-selectivity is maintained when the reaction is conducted in the presence of mild Lewis acids such as ethylaluminum dichloride (EtAlCl₂) and diethylaluminum chloride (Et₂AlCl). researchgate.netthermofisher.com
Conversely, a switch in regioselectivity occurs when a stronger Lewis acid is employed. The use of aluminum chloride (AlCl₃) as a catalyst directs the reaction towards the formation of the α-silicon-substituted alkene, the Markovnikov product, where the silicon atom is attached to the carbon alpha to the ester group. researchgate.netthermofisher.com
Influence of Lewis Acid Catalysts (e.g., EtAlCl₂, Et₂AlCl, AlCl₃)
The choice of Lewis acid catalyst is a critical factor in controlling the regiochemical outcome of the hydrosilylation of methyl propiolate. researchgate.netthermofisher.com
Without Lewis Acid or with Weak Lewis Acids (EtAlCl₂, Et₂AlCl): In these conditions, the reaction proceeds to give the β-silicon-substituted Z-alkenes selectively. researchgate.netthermofisher.com These Lewis acids are not strong enough to significantly alter the electronic nature of the propiolate ester to change the inherent regioselectivity of the radical pathway. researchgate.net
With Strong Lewis Acids (AlCl₃): The presence of a strong Lewis acid like aluminum chloride in a solvent such as dichloromethane (B109758) leads to the formation of α-silicon-substituted alkenes. researchgate.netthermofisher.com For substrates like trifluoroethyl propiolate, the use of aluminum chloride-based Lewis acids results in the exclusive formation of the α-adduct. thermofisher.com
The table below summarizes the effect of Lewis acids on the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane. researchgate.netthermofisher.com
| Catalyst | Product Type | Regioselectivity |
| None | β-Silicon-substituted (Z)-alkene | Selective |
| EtAlCl₂ | β-Silicon-substituted (Z)-alkene | Selective |
| Et₂AlCl | β-Silicon-substituted (Z)-alkene | Selective |
| AlCl₃ | α-Silicon-substituted alkene | Selective |
Proposed Mechanistic Pathways (Radical vs. Ionic Mechanisms)
The observed complementary regioselectivity in the hydrosilylation of propiolate esters is explained by the operation of two competitive mechanistic pathways: a free-radical mechanism and an ionic mechanism. researchgate.netthermofisher.com
Free-Radical Mechanism: In the absence of a strong Lewis acid, the reaction is believed to proceed via a free-radical chain mechanism. researchgate.net This pathway is initiated by the formation of a tris(trimethylsilyl)silyl radical, which then adds to the alkyne. This radical addition favors the formation of the more stable radical intermediate, leading to the β-silicon-substituted product. researchgate.net Computational studies have supported the feasibility of this radical-forming step. thermofisher.com
Ionic Mechanism: When a strong Lewis acid like AlCl₃ is present, it coordinates to the carbonyl oxygen of the propiolate ester. This coordination increases the electrophilicity of the alkyne and polarizes the triple bond, making it susceptible to nucleophilic attack by the silane. This ionic pathway favors the formation of the α-silicon-substituted alkene. researchgate.net The competition between these two pathways is what dictates the final regiochemical outcome of the reaction. thermofisher.com
Carbonylation Reactions
Carbonylation reactions offer a powerful method for the synthesis of carbonyl-containing compounds, and alkynes are common substrates in such transformations, often catalyzed by transition metals like palladium. thermofisher.com While specific studies on the carbonylation of this compound are not extensively detailed, related palladium-catalyzed reactions of alkynes provide insight into potential synthetic routes.
One relevant transformation is the palladium-catalyzed silylacylation of alkynes using acylsilanes. researchgate.net This reaction involves the addition of a C-Si bond from an acylsilane across an alkyne bearing a carbonyl group. nih.gov The reaction exhibits excellent regioselectivity, with the silyl group being incorporated at the carbon alpha to the existing carbonyl group, yielding functionalized alkenylsilanes. nih.govresearchgate.net Given the structure of this compound, it could potentially undergo analogous transformations where a carbonyl group is introduced.
Another pertinent reaction is the palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines, which provides access to substituted maleimides. researchgate.net This process utilizes palladium chloride as a catalyst and air as the oxidant, avoiding the need for expensive ligands. researchgate.net The broad substrate scope of this reaction suggests that functionalized alkynes like this compound could be suitable substrates for the synthesis of silylated maleimide (B117702) derivatives or related structures under similar carbonylative conditions. The development of hydrocarbonylation of alkynes under mild conditions, using palladium hydride generated from a hydrosilane, further expands the possibilities for carbonylation reactions. rsc.org
Methoxycarbonylation for Silylacrylate Isomer Formation
The methoxycarbonylation of this compound serves as a significant pathway for the formation of silylacrylate isomers. This reaction involves the addition of a methoxycarbonyl group (COOCH₃) and a hydrogen atom across the alkyne's triple bond. The regioselectivity of this addition is a critical aspect, leading to different isomers of methyl silylacrylate. The specific conditions of the reaction, including the catalyst and solvent system employed, play a pivotal role in determining the predominant isomer formed.
Research into the palladium-catalyzed methoxycarbonylation of alkynes has shown that the reaction mechanism can proceed through several pathways, influencing the stereochemical outcome. The choice of phosphine (B1218219) ligands, in particular, can direct the reaction toward either syn or anti addition of the methoxycarbonyl and hydrogen groups, resulting in the formation of either (E)- or (Z)-silylacrylate isomers.
Ligand Effects on Regioselectivity and Reaction Rates
Ligands are crucial in transition metal-catalyzed reactions, influencing both the rate of reaction and the regioselectivity of the product. In the context of reactions involving this compound, the electronic and steric properties of the ligands coordinated to the metal center dictate the approach of the substrate and the subsequent bond-forming steps.
For instance, in palladium-catalyzed reactions, the use of monodentate or bidentate phosphine ligands with varying steric bulk and electronic characteristics can significantly alter the product distribution. Electron-donating ligands can enhance the reactivity of the metal center, while bulky ligands can create a specific steric environment that favors the formation of one regioisomer over another. The development of specialized ligands, such as mono-protected 3-amino-2-hydroxypyridine (B57635) types, has been shown to be crucial in achieving specific C-H functionalization reactions. nih.gov The interplay between the ligand, metal, and substrate is a key area of investigation for optimizing synthetic methodologies.
Functionalization and Coupling Reactions
Alkylation-Cyclization-Desilylation for Furan (B31954) Synthesis (Referencing 3-(trimethylsilyl)propargyl carboxylates)
A notable application of trimethylsilyl-protected propargyl derivatives is in the one-pot synthesis of 2-methylfurans. richmond.edu This process involves the reaction of 3-(trimethylsilyl)propargyl carboxylates with ketones in a sequence of alkylation, cyclization, and desilylation steps. richmond.edu
Role of Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf) and Triethylamine (B128534)
In this synthetic route, trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine (Et₃N) are key reagents. richmond.edu TMSOTf, a powerful silylating agent and Lewis acid catalyst, activates the ketone for alkylation. wikipedia.orgchemicalbook.com Triethylamine acts as a non-nucleophilic base, facilitating the formation of an enolate or silyl enol ether from the ketone, which then undergoes alkylation by the propargyl carboxylate. wikipedia.org
Mechanism of Cyclization and In-Situ Desilylation
Following the initial alkylation, the reaction mixture is subjected to conditions that promote cyclization. richmond.edu The presence of water in the workup is believed to generate triflic acid (HOTf) in situ from TMSOTf. richmond.edu This strong acid catalyzes the cyclization of the β-alkynylketone intermediate. richmond.edu The trimethylsilyl group plays a crucial role in the subsequent aromatization step. The silylated furan intermediate that is formed readily undergoes desilylation under the acidic conditions, leading to the final 2-methylfuran (B129897) product. richmond.edu This desilylation is a key driving force for the reaction, as evidenced by the observation that resubjecting the isolated silylfuran intermediate to the reaction conditions leads to complete conversion to the desired furan. richmond.edu
Direct C–H Alkynylation of N-Alkylamines
The direct C-H alkynylation of N-alkylamines represents a powerful method for the formation of propargylamines. This transformation has been achieved using a cooperative catalytic system involving a copper(I) complex and a Lewis acid, such as B(C₆F₅)₃. researchgate.net This method allows for the direct coupling of N-alkylamines with trimethylsilyl-protected alkynes, avoiding the need for pre-functionalization of the amine. researchgate.net The reaction proceeds with high diastereoselectivity and enantioselectivity, offering a direct route to chiral propargylamines. researchgate.net While specific examples using this compound were not detailed in the provided search results, the general principle of using trimethylsilyl-alkynes in such C-H functionalization reactions is well-established. researchgate.netnih.gov
Acylation Reactions for 3-(Trimethylsilyl)propynamide Synthesis
This compound can serve as an acylating agent in reactions with primary and secondary amines to produce 3-(trimethylsilyl)propynamides. These products are valuable intermediates for synthesizing biologically important heterocycles and unsaturated lactams. researchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester.
An efficient one-pot procedure involves the in situ generation of the more reactive trimethylsilylpropynoyl chloride from the corresponding acid, followed by the addition of the amine. researchgate.net However, direct amidation of the ester with an amine is also a viable, albeit typically slower, pathway. The reaction can be carried out with a range of amines, including simple alkylamines, anilines, and amino alcohols. In the case of amino alcohols, selective N-acylation can be achieved over O-acylation under controlled conditions. researchgate.net
Table 2: Synthesis of 3-(Trimethylsilyl)propynamides
| Amine | Reagent | Product | Yield (%) |
|---|---|---|---|
| Aniline | 3-(Trimethylsilyl)propynoic acid / Oxalyl chloride | N-Phenyl-3-(trimethylsilyl)propynamide | 91 |
| 2-Aminoethanol | 3-(Trimethylsilyl)propynoic acid / Oxalyl chloride | N-(2-Hydroxyethyl)-3-(trimethylsilyl)propynamide | 89 |
| Morpholine | 3-(Trimethylsilyl)propynoic acid / Oxalyl chloride | 1-(Morpholino)-3-(trimethylsilyl)prop-2-yn-1-one | 98 |
| Pyrrolidine | 3-(Trimethylsilyl)propynoic acid / Oxalyl chloride | 1-(Pyrrolidin-1-yl)-3-(trimethylsilyl)prop-2-yn-1-one | 86 |
Data from Medvedeva et al. and Gusev et al. researchgate.netmdpi.com
Annulation Reactions for Heterocycle Formation (General context involving silylalkynes)
Silylalkynes, including this compound, are key substrates in annulation reactions for constructing various heterocyclic systems. The trimethylsilyl group offers several advantages: it can direct the regioselectivity of cycloaddition reactions, enhance the stability of intermediates, and serve as a "masked" terminal alkyne, which can be revealed by desilylation at a later stage. mdpi.com
For instance, silyl-protected propiolates can participate in [3+4] annulation reactions to form seven-membered carbocycles. orgsyn.org In the context of heterocycle synthesis, they can be used to construct pyrones and furans. A copper(I)-catalyzed three-component reaction of propargyl alcohols, aldehydes, and amines can lead to 2,5-dihydrofurans through a sequence involving A³-coupling, alkyne-allene isomerization, and intramolecular cyclization. nih.gov While this example uses a propargyl alcohol, the underlying principle of using a functionalized silylalkyne as a linchpin in a multi-step sequence to build a heterocyclic core is broadly applicable. The ester functionality in this compound provides an additional site for cyclization or modification, expanding its potential in the synthesis of complex heterocyclic targets.
Strategic Utilization in Complex Molecule Synthesis
Precursor for Pharmaceutically Relevant Scaffolds and Derivatives
Methyl 3-(trimethylsilyl)propiolate serves as a fundamental building block in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. Its ability to participate in cycloaddition and condensation reactions makes it a versatile precursor for a diverse array of molecular frameworks. For instance, quinoxalin-2(1H)-one and 2-methyl-3H-quinazolin-4-one derivatives, which have been investigated for their potential in targeting colorectal cancer, can be synthesized using strategies that may involve intermediates derived from silyl-protected propiolates. mdpi.com The synthesis of such scaffolds often relies on the creation of key bonds through reactions where the propiolate moiety can act as a dienophile or an electrophilic partner.
The development of potent inhibitors for enzymes like p38α MAP kinase has also utilized platforms derived from complex heterocyclic systems. nih.gov While direct synthesis from this compound is not always the case, the underlying principles of constructing such molecules often involve reactions of alkynes and other functional groups that are present in this reagent. nih.gov The versatility of silyl-protected alkynes allows for their incorporation into multi-step syntheses, leading to the formation of highly functionalized and stereochemically complex molecules with potential therapeutic applications. nih.gov
Below is a table highlighting some pharmaceutically relevant scaffolds whose synthesis can be conceptually linked to the reactivity of propiolate derivatives:
| Scaffold | Potential Therapeutic Application | Reference |
| Quinoxalin-2(1H)-one | Anticancer (Colorectal) | mdpi.com |
| 2-Methyl-3H-quinazolin-4-one | Anticancer | mdpi.com |
| 2H-Quinolizin-2-one | p38α MAP Kinase Inhibition | nih.gov |
| Quinoline Derivatives | Antibacterial, Anticancer | sapub.orgrsc.org |
Intermediate in Natural Product Synthesis (e.g., Cytostatin (B162469) subunit synthesis referencing Ethyl 3-(trimethylsilyl)propiolate)
The synthesis of natural products often requires the precise and stereocontrolled introduction of functional groups. Ethyl 3-(trimethylsilyl)propiolate, a close analog of the methyl ester, is a documented intermediate in the synthesis of complex natural products. cymitquimica.comalfa-chemistry.comsigmaaldrich.comamerigoscientific.comsigmaaldrich.com Its role is critical in building up the carbon skeleton of the target molecule.
The general synthetic approach would involve the deprotection of the silyl (B83357) group to reveal the terminal alkyne, which can then undergo various reactions, including carbon-carbon bond formation through acetylide addition or participation in pericyclic reactions. The ester group can be carried through several synthetic steps and then modified at a later stage to complete the synthesis of the natural product or a significant subunit.
Construction of Complex Ring Systems (e.g., 2H-Quinolizin-2-ones)
This compound is a valuable reagent for the construction of complex polycyclic and heterocyclic ring systems through cycloaddition reactions. nih.gov The electron-deficient nature of the alkyne, due to the adjacent ester group, makes it an excellent dienophile in Diels-Alder reactions and a reactive partner in other cycloadditions.
A notable example is the synthesis of the 2H-quinolizin-2-one core structure. nih.gov This scaffold is present in a class of potent p38α MAP kinase inhibitors. nih.gov The synthesis of this ring system can be achieved through a formal [3+2] cycloaddition strategy. In a reported synthesis, a pyridinium (B92312) ylide reacts with a propiolate derivative. The trimethylsilyl (B98337) group can play a crucial role in directing the regioselectivity of the cycloaddition and can be removed in a subsequent step to afford the desired product.
The general reaction scheme for the formation of a quinolizinone derivative is depicted below:
Reaction Scheme: Synthesis of a 2H-Quinolizin-2-one Derivative
This approach highlights the utility of this compound in rapidly assembling complex heterocyclic frameworks from relatively simple starting materials. The ability to participate in such cycloaddition reactions makes it an indispensable tool for synthetic chemists exploring novel molecular architectures. researchgate.net
The Role of the Trimethylsilyl Group in Reactions of Methyl 3 Trimethylsilyl Propiolate
Protective Group Chemistry for Terminal Alkynes
One of the most vital functions of the trimethylsilyl (B98337) group is to act as a temporary protecting group for the terminal alkyne. chemeurope.comwikipedia.org Terminal alkynes possess an acidic proton on the sp-hybridized carbon, which can interfere with many standard synthetic transformations, particularly those involving strong bases or organometallic reagents. ccspublishing.org.cn The TMS group effectively replaces this acidic proton, rendering the alkyne terminus chemically inert to such conditions. gelest.comwikipedia.org
This protection strategy is indispensable in reactions like cross-coupling, where the unprotected propiolate would be deprotonated, leading to undesired side reactions. gelest.comnih.gov The introduction of the TMS group is typically straightforward, and importantly, it can be removed under mild and specific conditions to regenerate the terminal alkyne once its protective function is no longer needed. nih.govgelest.com This "protect-react-deprotect" sequence allows for the selective manipulation of other functional groups within a molecule. ontosight.ai The stability imparted by the TMS group can also be significant; for instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne exhibits much greater thermal stability than its unprotected parent compound. gelest.com
Directing Group Effects on Regioselectivity and Stereoselectivity
Beyond its protective role, the trimethylsilyl group exerts significant electronic and steric influence on the reactivity of the adjacent alkyne, thereby directing the regioselectivity and stereoselectivity of addition reactions. gelest.com Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity describes the preference for the formation of one stereoisomer over others. youtube.com
The large steric bulk of the TMS group can physically block one face of the alkyne, guiding incoming reagents to the opposite, less hindered face. fiveable.me This steric hindrance can be a dominant factor in determining the stereochemical outcome of a reaction. nih.gov
Electronically, the silicon atom can influence the polarization of the π-system of the alkyne. In the case of methyl 3-(trimethylsilyl)propiolate, the TMS group's effects are combined with the electron-withdrawing nature of the ester group. This interplay governs the regiochemical outcome of reactions such as hydrosilylations. For example, the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane (B43935) can yield either α- or β-silicon-substituted alkenes depending on the Lewis acid catalyst used, which alters the electronic balance of the reaction. nih.govresearchgate.net In Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis, the steric and electronic properties of the TMS group are key to achieving high selectivity, directing the coupling to form specific multisubstituted pyrroles. nih.gov This directing effect allows for the construction of complex molecular architectures with a high degree of control.
Desilylation Methodologies and Applications
The removal of the trimethylsilyl group, or desilylation, is a critical step that unmasks the terminal alkyne for further transformations. gelest.com The development of various desilylation protocols has enhanced the synthetic utility of TMS-protected alkynes like this compound.
A variety of catalytic methods have been developed for the efficient cleavage of the C-Si bond in trimethylsilylalkynes under mild conditions, which is crucial for preserving other sensitive functional groups in the molecule.
Potassium Trimethylsilanolate (KOTMS): Low loadings of KOTMS can effectively catalyze the cleavage of various organosilane C-Si bonds. organic-chemistry.org This method is noted for its high efficiency and good functional group compatibility, providing the corresponding deprotected products in high yields under additive-free conditions. organic-chemistry.org It serves as a soluble, oxyanionic base capable of promoting reactions under homogeneous, anhydrous conditions. orgsyn.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Smooth desilylation of terminal acetylenic TMS groups can be achieved with catalytic amounts of the non-nucleophilic base DBU. organic-chemistry.org This method is particularly valuable because it is selective for the TMS group and does not affect more sterically hindered silyl (B83357) groups or other base-labile functionalities. organic-chemistry.org
Silver Nitrate (AgNO₃): Catalytic amounts of silver(I) salts, particularly silver nitrate, provide a mild and effective method for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.orgresearchgate.netresearchgate.net This reaction proceeds efficiently in a mixed solvent system, often without the need for toxic reagents like potassium cyanide. researchgate.netorganic-chemistry.org The catalytic activity is attributed to the interaction between the silver ion and the alkyne, which facilitates the cleavage of the C-Si bond. nih.gov
| Catalyst | Typical Conditions | Advantages |
| Potassium Trimethylsilanolate (KOTMS) | Low catalyst loading, mild conditions. organic-chemistry.org | High efficiency, good functional group tolerance, additive-free. organic-chemistry.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalytic amounts (0.1 to 1.0 equiv). organic-chemistry.org | Selective for TMS over bulkier silyl groups, tolerates other base-labile groups. organic-chemistry.org |
| Silver Nitrate (AgNO₃) | Catalytic amounts (e.g., 10 mol%) in solvents like acetone/water or CH₂Cl₂/MeOH/H₂O. researchgate.netorganic-chemistry.org | Mild, cost-effective, avoids toxic reagents, high chemoselectivity. researchgate.netorganic-chemistry.org |
A significant advantage of the TMS group is the ability to selectively remove it while leaving other, more robust silyl ether protecting groups intact. nih.gov This orthogonality is a cornerstone of modern multi-step synthesis.
For instance, treatment with DBU can smoothly cleave the TMS group from an alkyne while leaving bulkier silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, untouched. organic-chemistry.org Similarly, mild protiodesilylation using potassium carbonate in methanol (B129727) can selectively deprotect an alkynyl-TMS group in the presence of an alkynyl-TIPS group. nih.govgelest.com Silver nitrate-catalyzed desilylation also demonstrates high chemoselectivity, allowing for the deprotection of trimethylsilylacetylenes in the presence of TBDMS and tert-butyldiphenylsilyl (TBDPS) ethers. researchgate.netresearchgate.netorganic-chemistry.org However, this selectivity can be substrate-dependent, as primary alcohols protected as TBDMS ethers may be cleaved under certain silver-catalyzed conditions. researchgate.netorganic-chemistry.org The relative lability of different silyl groups generally follows the order TMS > TES > TBDMS > TIPS > TBDPS, which can be exploited for selective deprotection. nih.gov
Desilylation is rarely the final step in a synthesis. More often, it is a crucial intermediate step that enables subsequent reactions at the newly revealed terminal alkyne. The synthesis of this compound itself is an intermediate step towards creating useful compounds like sodium 3-trimethylsilylpropionate, a water-soluble standard for NMR. google.com
In one example, 3-(trimethylsilyl)propargyl acetates react with ketones in a one-pot sequence involving alkylation, cyclization, and a final desilylation step to furnish substituted 2-methylfurans. richmond.edu This process highlights how the TMS group facilitates the initial steps and its removal is integral to the final aromatization. richmond.edu Another sequence involves the Sonogashira coupling of a (trimethylsilyl)acetylene derivative, followed by a cycloaddition with an azide (B81097), and finally, desilylation to produce 1,4-disubstituted 1,2,3-triazoles. nih.gov These examples underscore the role of desilylation not just as a deprotection event, but as a key transformation that paves the way for further molecular complexity.
Applications in Materials Science and Polymer Chemistry
Role as a Monomer and Building Block for Polymeric Materials
Methyl 3-(trimethylsilyl)propiolate serves as a functional monomer in the synthesis of various polymers. The presence of the carbon-carbon triple bond (alkyne) allows it to participate in a range of polymerization reactions, including addition and cycloaddition reactions. The trimethylsilyl (B98337) group, on the other hand, acts as a removable protecting group, which can be cleaved to yield a terminal alkyne for further functionalization or cross-linking. This dual functionality provides a strategic advantage in designing complex polymer architectures.
The polymerization of acetylene-terminated monomers is a well-established method for creating highly crosslinked and thermally stable polymers. While specific studies detailing the homopolymerization of this compound are not extensively documented in publicly available research, the general reactivity of silyl-protected acetylenes suggests its utility in this area. Silylacetylene polymers are known precursors for silicon carbide (SiC) fibers and other ceramic materials upon pyrolysis. The ester functional group in this compound could further influence the properties of the resulting polymer, potentially improving its processability or introducing other functionalities.
Furthermore, the alkyne group of this compound can readily participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. This allows for the incorporation of the silylpropiolate moiety into polymer backbones, leading to the formation of six-membered rings and introducing chemical complexity. The trimethylsilyl group often plays a crucial role in controlling the regioselectivity of such reactions.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Role of this compound | Potential Polymer Structure |
| Addition Polymerization | Monomer | Poly(this compound) |
| Cycloaddition (e.g., Diels-Alder) | Dienophile | Polymer with cyclohexene (B86901) derivatives in the backbone |
| Cross-linking | Cross-linking agent (after desilylation) | Cross-linked polymer network |
Potential in Electronic and Optical Material Applications (e.g., OLED Intermediates)
One of the most promising applications of this compound is in the field of organic electronics, particularly as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Several chemical suppliers explicitly list this compound as an "OLED intermediate," highlighting its relevance in this high-tech industry.
OLEDs are comprised of thin layers of organic materials that emit light when an electric current is applied. The performance of these devices is highly dependent on the chemical structure and properties of the organic materials used in the emissive and charge-transporting layers. Organosilicon compounds are increasingly being incorporated into OLED materials to enhance their properties. The silicon atom can influence the electronic structure, thermal stability, and morphological stability of the materials, leading to improved device efficiency and lifetime.
While specific synthetic pathways for OLED materials that utilize this compound as a starting material are often proprietary, its structure suggests several potential roles. It can be used to introduce an acetylene (B1199291) unit into a larger conjugated molecule. Conjugated polymers and small molecules are the cornerstone of organic electronics, and the introduction of the rigid acetylene linker can extend the conjugation length, which in turn affects the electronic and optical properties of the material, such as its emission color and charge-carrier mobility. The trimethylsilyl group can be used as a protecting group during the synthesis of complex molecules and then removed in a later step to allow for further reactions or to yield the final target structure.
Table 2: Potential Contributions of this compound in OLED Materials
| Feature | Potential Role of this compound | Impact on OLED Performance |
| Acetylene Unit | Introduction of a rigid, linear building block into conjugated systems. | Tuning of electronic energy levels (HOMO/LUMO), influencing emission color and charge transport. |
| Trimethylsilyl Group | Protecting group during multi-step synthesis. | Enables the construction of complex molecular architectures for advanced OLED materials. |
| Organosilicon Moiety | Incorporation of silicon into the final material. | Can enhance thermal stability, morphological stability, and charge transport properties. |
Relevance in Silicone Polymer and Modified Polysiloxane Research
In the broader context of silicone chemistry, silyl (B83357) compounds like this compound are of significant interest for the modification and synthesis of polysiloxanes. Polysiloxanes, commonly known as silicones, are valued for their thermal stability, flexibility, and biocompatibility. The introduction of functional groups onto the polysiloxane backbone can further enhance their properties and expand their applications.
The acetylenic group in this compound (after potential desilylation) provides a reactive handle for grafting onto or cross-linking with polysiloxane chains. For instance, the alkyne can undergo hydrosilylation reactions with Si-H functional polysiloxanes, a common method for creating cross-linked silicone networks or for grafting side chains onto a polysiloxane backbone. This approach allows for the precise control over the structure and properties of the resulting modified polysiloxane.
Furthermore, the ester functionality of this compound can introduce polarity into the otherwise non-polar polysiloxane chain, which can affect its solubility, surface properties, and compatibility with other materials. Research into functional polysiloxanes often focuses on creating materials with novel properties, such as those for use in coatings, adhesives, and biomedical devices. The ability to incorporate a reactive and polar group like the one offered by this propiolate derivative is a valuable tool for materials scientists in this field.
While direct research citing the use of this compound in polysiloxane modification is not widely available, the fundamental reactivity of its functional groups makes it a strong candidate for such applications.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify TMS protons (δ 0.1–0.3 ppm) and ester methyl groups (δ 3.6–3.8 ppm).
- ¹³C NMR : Confirm the propiolate carbonyl (δ 165–170 ppm) and TMS carbons (δ 1–3 ppm) .
- GC-MS : Detect volatile byproducts (e.g., trimethylsilanol) using electron ionization (EI) at 70 eV .
- IR Spectroscopy : Validate ester C=O stretches (~1740 cm⁻¹) and C≡C bonds (~2100 cm⁻¹) .
(Advanced) How can computational chemistry predict the reactivity of this compound in cycloadditions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in [4+2] or [2+2] cycloadditions.
- Transition State Modeling : Use software like Gaussian or ORCA to simulate steric clashes between TMS and methyl groups, which dictate reaction pathways.
Case Study : - Methyl 3-(TMS)propiolate reacts with methyl acrylate to form endo-adducts due to TMS-induced steric control (ΔG‡ = 22.3 kcal/mol) .
(Basic) What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Moisture Sensitivity : Store under argon or nitrogen in sealed glassware with molecular sieves (3Å) to prevent TMS hydrolysis .
- Temperature : Decomposition occurs above 40°C; refrigerate at 4°C for long-term stability.
- Light Exposure : UV light accelerates ester degradation; use amber vials for storage .
(Advanced) How do environmental factors affect the atmospheric reactivity of this compound?
Q. Methodological Answer :
- Oxidation Pathways : Reacts with hydroxyl radicals (•OH) in the troposphere, forming siloxane byproducts. Rate constants (kOH) can be measured via smog chamber experiments .
- Particulate Formation : Trimethylsilyl derivatives adsorb onto fine particulate matter (PM₂.₅), analyzed via GC-MS after derivatization with BSTFA .
(Basic) How can reaction yields be optimized for this compound synthesis?
Q. Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., THF) improve silylation efficiency (yield >75%) compared to dichloromethane (yield ~60%) .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification (TOF = 12 h⁻¹) .
(Advanced) What mechanistic insights explain conflicting regioselectivity in dimerization studies?
Q. Methodological Answer :
- Competing Pathways : Steric vs. electronic control leads to divergent products. For example:
- Steric Dominance : TMS groups block exo pathways, favoring endo adducts (80:20 ratio).
- Electronic Dominance : Electron-deficient dienophiles override steric effects, reversing selectivity (40:60 ratio).
- Resolution : Perform kinetic isotope effect (KIE) studies to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
